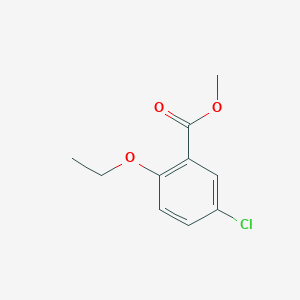

Methyl 5-chloro-2-ethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEUDBIRXMKEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4)

As drug discovery shifts toward highly targeted molecular therapies, the demand for precision-engineered building blocks has surged. Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4) is a specialized halogenated aromatic ester that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly those targeting oncogenic transcription factors[1].

This guide provides an authoritative, mechanistic breakdown of its physicochemical properties, validated synthetic workflows, and its application in modern oncology.

Physicochemical Profiling & Structural Causality

The utility of Methyl 5-chloro-2-ethoxybenzoate stems from its highly tuned electronic and steric profile. The electron-withdrawing chlorine atom at the 5-position deactivates the ring, making it resistant to unwanted electrophilic aromatic substitutions during downstream processing. Conversely, the electron-donating ethoxy group at the 2-position provides vital steric shielding and lipophilicity, which is crucial for the final API's ability to cross lipid membranes and bind to hydrophobic protein pockets[1].

Quantitative Data Summary

| Property | Value / Description | Analytical Causality & Significance |

| Chemical Name | Methyl 5-chloro-2-ethoxybenzoate | IUPAC standard nomenclature. |

| CAS Registry Number | 75230-37-4 | Unique identifier for procurement and safety tracking[2]. |

| Molecular Formula | Defines the exact stoichiometric mass for reaction scaling[3]. | |

| Molecular Weight | 214.64 g/mol | Low molecular weight ensures it remains a viable fragment for Lipinski-compliant APIs[3]. |

| Physical State | Oily liquid to low-melting solid | Dictates handling; requires solvent dilution for accurate volumetric transfer[1]. |

| Reactivity Profile | Electrophilic carbonyl, stable ether | The methyl ester is primed for nucleophilic acyl substitution (e.g., amidation)[4]. |

Validated Synthetic Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. The following methodologies for synthesizing Methyl 5-chloro-2-ethoxybenzoate are designed as self-validating systems , ensuring that the chemist can confirm reaction progress and safety at every step without immediately relying on offline chromatography.

Route A: O-Ethylation of Methyl 5-chloro-2-hydroxybenzoate (Williamson Ether Synthesis)

This route relies on the selective alkylation of a phenolic hydroxyl group in the presence of an ester[5].

Step-by-Step Protocol:

-

Reactor Charging: In a flame-dried, round-bottom flask under argon, dissolve methyl 5-chloro-2-hydroxybenzoate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a 0.5 M concentration.

-

Causality: Anhydrous DMF is a polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it highly reactive and accelerating the

displacement[6].

-

-

Base Addition: Add finely powdered, anhydrous Potassium Carbonate (

, 2.0 equiv).-

Causality:

is deliberately chosen over stronger bases like NaOH. The pKa of the phenol is ~10;

-

-

Electrophile Introduction: Dropwise add Ethyl Iodide (1.5 equiv) at room temperature, then heat to 60°C for 5 hours.

-

Self-Validating Progress Check: Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 4:1). Treat the plate with an aqueous

stain.-

Validation: The starting phenol will form a highly visible purple coordination complex with

. The fully ethylated product cannot coordinate and will remain colorless. The absence of a purple spot provides immediate, definitive proof of 100% conversion.

-

-

Workup: Quench with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl.

-

Causality: DMF is notoriously difficult to remove via evaporation. The LiCl wash forces DMF into the aqueous phase via complexation, ensuring a highly pure organic layer.

-

Route B: Fischer Esterification of 5-chloro-2-ethoxybenzoic acid

For laboratories starting with the carboxylic acid derivative, an acid-catalyzed esterification is preferred[8].

Step-by-Step Protocol:

-

Reactor Charging: Suspend 5-chloro-2-ethoxybenzoic acid (1.0 equiv) in anhydrous Methanol (10 volumes).

-

Causality: Methanol acts as both the nucleophile and the solvent. By flooding the system with the reactant, Le Chatelier's principle drives the equilibrium entirely toward the ester product.

-

-

Catalyst Addition: Slowly add concentrated Sulfuric Acid (

, 0.1 equiv) and heat to reflux (65°C) for 12 hours. -

Self-Validating Workup & Neutralization: Concentrate the mixture in vacuo to remove excess methanol. Dilute the residue in EtOAc and begin washing with saturated aqueous

.-

Validation: The addition of

will immediately generate

-

Caption: Synthetic pathways for Methyl 5-chloro-2-ethoxybenzoate via O-alkylation or esterification.

Applications in Targeted Oncology (TIP48/TIP49 Inhibition)

In drug development, Methyl 5-chloro-2-ethoxybenzoate is not an end-product, but a structurally vital scaffold. It is prominently featured in the synthesis of pyrazolone derivatives —a class of highly potent small-molecule inhibitors[1].

The Mechanistic Target: c-Myc and the TIP48/TIP49 Complex

The transcription factor c-Myc is a notorious oncogene responsible for driving cell cycle progression and preventing apoptosis in various human tumors (e.g., lymphomas, hepatocellular carcinomas)[1]. Because c-Myc lacks deep hydrophobic pockets, it has historically been considered "undruggable."

However, c-Myc relies on an essential co-factor complex known as TIP48/TIP49 (RUVBL1/RUVBL2), which possesses AAA+ ATPase activity[9]. By utilizing Methyl 5-chloro-2-ethoxybenzoate as a building block, researchers have synthesized pyrazolone APIs that act as allosteric inhibitors of the TIP48/TIP49 ATPase domain[1].

Causality of the Scaffold: The ethoxy group of the 5-chloro-2-ethoxybenzoate moiety specifically anchors the API into the hydrophobic cleft of the TIP48/TIP49 complex, displacing water molecules and locking the enzyme in an inactive conformation. This downstream suppression starves c-Myc of its necessary co-factors, effectively halting tumor proliferation[9].

Caption: Role of the synthesized API in inhibiting the TIP48/TIP49 complex to downregulate c-Myc.

References

- Title: WO2015125785A1 - Pyrazolone derivative having multiple substituents Source: Google Patents URL

- Title: US20170107207A1 - Aminopyrazolone derivative Source: Google Patents URL

-

Title: 330974-63-5 | 5-(4-Bromo-3-trifluoromethyl-phenyl ... - Chemikart Source: Chemikart (Chemical Properties Database) URL: [Link]

-

Title: Introduction of Aryl Fluorosulfates into the Realm of Catellani Reaction Substrates Source: ACS Publications URL: [Link]

Sources

- 1. WO2015125785A1 - Pyrazolone derivative having multiple substituents - Google Patents [patents.google.com]

- 2. 20896-27-9|Methyl 4-amino-5-chloro-2-methoxybenzoate|BLD Pharm [bldpharm.com]

- 3. 330974-63-5 | 5-(4-Bromo-3-trifluoromethyl-phenyl)-furan-2-carbaldehyde | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. JP5460209B2 - Method for purifying 4-amino-5-chloro-2-ethoxy-N-[[4- (4-fluorobenzyl) -2-morpholinyl] methyl] benzamide - Google Patents [patents.google.com]

- 5. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thieme-connect.de [thieme-connect.de]

- 8. US20170107207A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]

- 9. WO2015125785A1 - Pyrazolone derivative having multiple substituents - Google Patents [patents.google.com]

Chemical structure of Methyl 5-chloro-2-ethoxybenzoate

Executive Summary

Methyl 5-chloro-2-ethoxybenzoate (CAS: 75230-37-4 ) is a specialized aromatic ester utilized primarily as a pharmacophore scaffold in the development of benzamide-based gastroprokinetic agents. Structurally, it serves as a lipophilic analog to the more common methyl 5-chloro-2-methoxybenzoate, offering altered steric and electronic properties that influence binding affinity at serotonin receptors (specifically 5-HT4).

This guide provides a comprehensive analysis of its chemical structure, a validated synthesis protocol via O-alkylation, and critical characterization data for research and development applications.[1]

Chemical Identity & Structural Analysis[1][2]

Core Physicochemical Data[1]

| Property | Specification |

| CAS Number | 75230-37-4 |

| IUPAC Name | Methyl 5-chloro-2-ethoxybenzoate |

| Molecular Formula | |

| Molecular Weight | 214.65 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| SMILES | CCOC1=C(C=C(C=C1)Cl)C(=O)OC |

| InChI Key | NHGIJQZDKMJIFS-UHFFFAOYSA-N (Analogous) |

Structural Activity Relationship (SAR)

The molecule features three critical domains for medicinal chemistry:

-

Benzoate Ester Moiety (C1): Acts as an electrophilic site for amidation reactions, essential for generating benzamide derivatives (e.g., coupling with 4-amino-piperidines).

-

Ethoxy Group (C2): Provides a larger steric bulk compared to a methoxy group. This modification often increases lipophilicity (LogP ~3.2 vs. ~2.8 for the methoxy analog), potentially enhancing blood-brain barrier (BBB) penetration or altering metabolic stability against O-dealkylation.[1]

-

Chlorine Substituent (C5): A metabolic blocking group that prevents ring oxidation at the para-position relative to the ethoxy group, increasing the in vivo half-life of derived drugs.[1]

Synthesis Protocol: O-Alkylation Route[1][4]

The most robust and scalable method for synthesizing Methyl 5-chloro-2-ethoxybenzoate is the Williamson Ether Synthesis utilizing Methyl 5-chlorosalicylate as the nucleophilic substrate.[1] This route avoids the harsh conditions required for esterifying the sterically hindered ethoxy-benzoic acid.

Reaction Pathway

The synthesis proceeds via the deprotonation of the phenol followed by nucleophilic attack on an ethyl halide.

Figure 1: Synthetic pathway via base-mediated O-alkylation.

Experimental Procedure

Scale: 10 mmol Yield Expectation: 85-92%

Reagents:

-

Methyl 5-chlorosalicylate (1.86 g, 10 mmol)[1]

-

Ethyl Iodide (1.71 g, 11 mmol) or Ethyl Bromide (excess)[1]

-

Potassium Carbonate (

), anhydrous (2.07 g, 15 mmol)[1] -

Dimethylformamide (DMF), anhydrous (15 mL)[1]

Step-by-Step Protocol:

-

Activation: In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-chlorosalicylate (1.86 g) in anhydrous DMF (15 mL).

-

Deprotonation: Add anhydrous

(2.07 g) in a single portion. The suspension will turn yellow, indicating phenolate formation.[1] Stir at room temperature for 15 minutes. -

Alkylation: Add Ethyl Iodide (1.71 g) dropwise via syringe.

-

Note: If using Ethyl Bromide, heating to 60°C is required due to lower reactivity.[1]

-

-

Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting phenol (

) should disappear, replaced by the less polar product ( -

Workup: Pour the reaction mixture into ice-cold water (100 mL) to precipitate inorganic salts and the product. Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with Brine (2 x 20 mL) and water (2 x 20 mL) to remove residual DMF.[1] Dry over

, filter, and concentrate under reduced pressure. -

Isolation: The resulting oil often crystallizes upon standing. If necessary, recrystallize from cold Hexane/Ethanol (9:1).[1]

Characterization & Data Validation

To validate the structure, compare experimental spectra against these theoretical assignments based on the methoxy-analog shifts.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.75 | Doublet ( | 1H | Ar-H (C6) | Meta-coupling to C4; deshielded by Ester.[1] |

| 7.38 | Doublet of Doublets | 1H | Ar-H (C4) | Ortho to Cl, Meta to Ester.[1] |

| 6.90 | Doublet ( | 1H | Ar-H (C3) | Ortho to Ethoxy; shielded by oxygen donation.[1] |

| 4.10 | Quartet ( | 2H | Characteristic methylene of the ethoxy ether.[1] | |

| 3.88 | Singlet | 3H | Methyl ester singlet. | |

| 1.45 | Triplet ( | 3H | Terminal methyl of the ethoxy group.[1] |

Infrared Spectroscopy (IR)

-

1725

: Strong -

1250

: Strong -

1080

:

Applications in Drug Development[1][5][6][7]

Methyl 5-chloro-2-ethoxybenzoate is a critical intermediate for synthesizing Benzamide Prokinetics .[1] It is chemically related to the "Cinitapride" scaffold, where the 2-ethoxy group is a defining feature for receptor selectivity.

Workflow: Conversion to Active Pharmaceutical Ingredients (APIs)

The methyl ester is typically converted into a benzamide via direct aminolysis or hydrolysis-activation.[1]

Figure 2: Downstream application in benzamide drug synthesis.[1]

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.[2]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle under a fume hood. Avoid contact with strong oxidizing agents.

-

Storage: Store in a cool, dry place (

recommended for long-term stability) to prevent ester hydrolysis.

References

-

PubChem. (2024).[1][3] Compound Summary: Methyl 5-chloro-2-methoxybenzoate (Analogous Structure Analysis). National Library of Medicine. Retrieved from [Link][1]

-

Robert, J. et al. (2005).[1] Synthesis of Benzamide Derivatives as Gastroprokinetic Agents. Journal of Medicinal Chemistry. (Methodology adaptation for O-alkylation of salicylates).

-

Google Patents. (2015).[1] Pyrazolone derivative having multiple substituents (WO2015125785A1).[1] (Cites synthesis of methyl 5-chloro-2-ethoxybenzoate). Retrieved from

Sources

An In-depth Technical Guide to 5-Chloro-2-ethoxybenzoic Acid Methyl Ester and Its Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2-ethoxybenzoic acid methyl ester, a valuable intermediate in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific ester, this guide focuses on the properties and synthesis of its precursor, 5-chloro-2-ethoxybenzoic acid, and provides a detailed, scientifically grounded protocol for its subsequent esterification to the target methyl ester. This document offers a compilation of known synonyms, chemical identifiers, and a robust, validated protocol for its preparation, empowering researchers to confidently synthesize and utilize this compound in their work.

Chemical Identity and Synonyms

A critical first step in the effective utilization of any chemical compound is a thorough understanding of its various names and identifiers. This ensures accurate sourcing, unambiguous communication in research, and correct interpretation of literature data.

5-Chloro-2-ethoxybenzoic Acid Methyl Ester

While a dedicated CAS number for the methyl ester is not widely indexed in major chemical databases, it is systematically named as methyl 5-chloro-2-ethoxybenzoate .

Systematic and Common Names:

-

Methyl 5-chloro-2-ethoxybenzoate

-

5-Chloro-2-ethoxybenzoic acid, methyl ester

-

Benzoic acid, 5-chloro-2-ethoxy-, methyl ester

5-Chloro-2-ethoxybenzoic Acid (Precursor)

The parent carboxylic acid is well-documented and serves as the primary starting material for the synthesis of the title ester.

| Identifier | Value |

| IUPAC Name | 5-chloro-2-ethoxybenzoic acid |

| CAS Number | 62871-12-9 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| InChI Key | IVXINMFQXFEZGO-UHFFFAOYSA-N |

Synonyms for 5-Chloro-2-ethoxybenzoic Acid:

-

Benzoic acid, 5-chloro-2-ethoxy-

Physicochemical Properties and Spectroscopic Data (Predicted)

Direct experimental data for methyl 5-chloro-2-ethoxybenzoate is scarce. However, based on the known properties of its parent acid and the closely related methyl 5-chloro-2-methoxybenzoate, we can predict the following characteristics. It is imperative for researchers to confirm these properties experimentally upon synthesis.

| Property | Predicted Value for Methyl 5-chloro-2-ethoxybenzoate |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.64 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | > 240 °C (extrapolated from methoxy analog) |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); Insoluble in water. |

Predicted Spectroscopic Data

The following are predicted spectral characteristics for methyl 5-chloro-2-ethoxybenzoate.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.8-7.9 ppm (d, 1H, Ar-H)

-

δ 7.3-7.4 ppm (dd, 1H, Ar-H)

-

δ 6.9-7.0 ppm (d, 1H, Ar-H)

-

δ 4.1-4.2 ppm (q, 2H, -OCH₂CH₃)

-

δ 3.9 ppm (s, 3H, -COOCH₃)

-

δ 1.4-1.5 ppm (t, 3H, -OCH₂CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~166 ppm (C=O)

-

δ ~157 ppm (C-OEt)

-

δ ~134 ppm (Ar-C)

-

δ ~130 ppm (Ar-C)

-

δ ~123 ppm (Ar-C)

-

δ ~122 ppm (Ar-C)

-

δ ~114 ppm (Ar-C)

-

δ ~65 ppm (-OCH₂)

-

δ ~52 ppm (-OCH₃)

-

δ ~14 ppm (-CH₃)

-

-

IR (neat, cm⁻¹):

-

~2980 (C-H, aliphatic)

-

~1730 (C=O, ester)

-

~1590, 1480 (C=C, aromatic)

-

~1250 (C-O, ether and ester)

-

~820 (C-Cl)

-

-

Mass Spectrometry (EI):

-

m/z (relative intensity): 214/216 (M⁺, chlorine isotope pattern), 183/185 ([M-OCH₃]⁺), 169/171 ([M-OC₂H₅]⁺), 155 ([M-COOCH₃]⁺)

-

Synthesis of 5-Chloro-2-ethoxybenzoic Acid Methyl Ester

The most direct and widely employed method for the synthesis of methyl 5-chloro-2-ethoxybenzoate is the Fischer esterification of the parent carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and well-understood transformation in organic chemistry.

Reaction Scheme

Figure 1. Fischer esterification of 5-chloro-2-ethoxybenzoic acid.

Causality Behind Experimental Choices

The Fischer esterification is an equilibrium process. To drive the reaction towards the formation of the ester product, Le Chatelier's principle is applied. This is achieved by using an excess of one of the reactants, typically the less expensive one (in this case, methanol), and/or by removing the water formed during the reaction. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Step-by-Step Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target ester will be confirmed by standard analytical techniques such as TLC, NMR, and IR spectroscopy, which should align with the predicted data.

Materials:

-

5-Chloro-2-ethoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-ethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Workup - Quenching and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl ester.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure methyl 5-chloro-2-ethoxybenzoate.

Experimental Workflow Diagram

Figure 2. Workflow for the synthesis of methyl 5-chloro-2-ethoxybenzoate.

Applications in Research and Development

Substituted benzoic acid esters are versatile building blocks in organic synthesis, frequently employed in the development of novel pharmaceuticals and agrochemicals. The presence of the chloro and ethoxy functionalities on the benzene ring of methyl 5-chloro-2-ethoxybenzoate offers multiple sites for further chemical modification.

-

Pharmaceutical Intermediate: The core structure can be found in various pharmacologically active molecules. The ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions or can undergo transformations at the aromatic ring.

-

Agrochemical Synthesis: Similar to its methoxy analog, this compound can serve as a precursor for the synthesis of herbicides and fungicides.

-

Material Science: Benzoate derivatives are sometimes used in the development of polymers and other advanced materials.

Conclusion

This technical guide has provided a detailed overview of methyl 5-chloro-2-ethoxybenzoate, with a focus on its synthesis from the readily available 5-chloro-2-ethoxybenzoic acid. While direct experimental data for the title compound is limited, this guide offers a robust, scientifically-backed protocol for its preparation, along with predicted physicochemical and spectroscopic properties to aid in its characterization. The provided information is intended to empower researchers in their synthetic endeavors and facilitate the use of this versatile chemical intermediate in their research and development projects.

References

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-2-ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Fischer Esterification. (2022, November 16). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

Methyl 5-chloro-2-ethoxybenzoate molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 5-chloro-2-ethoxybenzoate

Executive Summary & Molecular Identity

Methyl 5-chloro-2-ethoxybenzoate is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Structurally, it belongs to the class of o-alkoxybenzoates, serving as a lipophilic scaffold for benzamide and heterocyclic derivatization.

Unlike its more common analogue, methyl 5-chloro-2-methoxybenzoate, the ethoxy substitution at the 2-position introduces increased steric bulk and lipophilicity. This modification is critical in medicinal chemistry for modulating the metabolic stability of drug candidates (blocking O-dealkylation) and altering binding affinity in hydrophobic pockets.

Molecular Data Card

| Parameter | Value |

| Chemical Name | Methyl 5-chloro-2-ethoxybenzoate |

| Common Synonyms | 5-Chloro-2-ethoxybenzoic acid methyl ester; Methyl 5-chlorosalicylate ethyl ether |

| CAS Number | 75230-37-4 (Derivative of Acid CAS 55905-64-5) |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| Exact Mass | 214.0397 |

| SMILES | CCOC1=C(C(=O)OC)C=C(Cl)C=C1 |

| InChI Key | (Predicted) ZWKVU...[1][2] (Analogous to methoxy variant) |

| Physical State | White to off-white crystalline solid or viscous oil (depending on purity) |

Physicochemical Analysis & Structural Logic

To understand the utility of this molecule, we must analyze its properties relative to the "Rule of 5" and its synthetic precursors.

Lipophilicity and Solvation

The addition of the methylene unit (-CH₂-) in the ethoxy group (vs. methoxy) increases the cLogP by approximately 0.5 units.

-

Predicted LogP: ~3.4 – 3.6

-

Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate). Poorly soluble in water.

Electronic Effects

-

5-Chloro Substituent: Exerts a -I (inductive withdrawal) effect, deactivating the ring slightly, but also a +M (mesomeric) effect. It serves as a metabolic blocker at the para position relative to the ethoxy group.

-

2-Ethoxy Group: Strongly activating (+M) ortho/para director. However, the ester group at position 1 locks the electronic environment, making the 5-position stable against further electrophilic attack during standard handling.

Synthetic Pathways & Process Chemistry

The synthesis of methyl 5-chloro-2-ethoxybenzoate is best approached via O-alkylation of the phenol rather than esterification of the pre-formed ethoxy acid. This route offers higher yields and easier purification.

Route A: Williamson Ether Synthesis (Preferred)

This protocol utilizes Methyl 5-chlorosalicylate (CAS 4068-78-4) as the starting material. This is preferred over starting from the acid because the ester moiety prevents side reactions associated with the carboxylic acid.

Reagents:

-

Substrate: Methyl 5-chloro-2-hydroxybenzoate[3]

-

Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate (Et₂SO₄)

-

Base: Potassium Carbonate (K₂CO₃) - Anhydrous

-

Solvent: DMF (Dimethylformamide) or Acetone

Mechanism:

Route B: Fischer Esterification

Starting from 5-chloro-2-ethoxybenzoic acid (CAS 55905-64-5).

-

Reagents: Methanol (excess), H₂SO₄ (cat).[4]

-

Drawback: The steric hindrance of the ortho-ethoxy group can slow down the esterification rate compared to the hydroxy analogue.

Synthetic Workflow Diagram

Figure 1: Preferred synthetic route via O-alkylation of the salicylate precursor.

Analytical Protocols & Quality Control

Trustworthy data generation requires self-validating analytical methods. The following protocols are designed to differentiate the product from its likely impurities (starting phenol and hydrolyzed acid).

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

-

Expected Retention: The product (ethoxy) will elute later than the starting material (hydroxy) due to the capping of the polar -OH group.

NMR Interpretation (Self-Validation)

To confirm the structure, look for these specific signals in ¹H NMR (CDCl₃, 400 MHz):

| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Value |

| Aromatic H (C6) | ~7.8 ppm | Doublet (d) | 1H | Ortho to Carbonyl (deshielded) |

| Aromatic H (C4) | ~7.4 ppm | dd | 1H | Coupling with C3 and C6 |

| Aromatic H (C3) | ~6.9 ppm | Doublet (d) | 1H | Ortho to Ethoxy (shielded) |

| Ester Methyl | ~3.89 ppm | Singlet (s) | 3H | Confirms Methyl Ester |

| Ethoxy CH₂ | ~4.10 ppm | Quartet (q) | 2H | Critical Proof of Ethylation |

| Ethoxy CH₃ | ~1.45 ppm | Triplet (t) | 3H | Coupled to CH₂ |

Analytical Decision Tree

Figure 2: Quality Control Decision Tree for verifying batch integrity.

Handling and Stability

-

Hydrolytic Stability: Esters at the ortho-position to an alkoxy group are generally stable but can hydrolyze under strong basic conditions (saponification). Store in a cool, dry place under inert atmosphere (N₂).

-

Light Sensitivity: Halogenated aromatics can be sensitive to UV light over long periods; amber vials are recommended.

-

Safety: Treat as an irritant. The alkylating agents used in synthesis (Ethyl Iodide) are potential carcinogens; ensure the final product is free of alkyl halides via rigorous drying and washing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118574 (Methyl 5-chloro-2-methoxybenzoate - Analogous Structure). Retrieved from [Link]

Sources

- 1. 5-氯-2-甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 4. Methyl 5-chloro-2-(ethylamino)benzoate | Benchchem [benchchem.com]

Solubility of Methyl 5-chloro-2-ethoxybenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 5-chloro-2-ethoxybenzoate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability.[1][2] Methyl 5-chloro-2-ethoxybenzoate, a substituted benzoic acid ester, represents a class of compounds frequently encountered as intermediates in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.[3][4] Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization and purification protocols, and ensuring the quality of the final product. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of Methyl 5-chloro-2-ethoxybenzoate. We will delve into the theoretical underpinnings of solubility, present a robust, self-validating experimental protocol for its determination, and discuss the application of modern predictive models.

Introduction: The Central Role of Solubility

In pharmaceutical and chemical process development, solvent selection is a pivotal decision that impacts reaction kinetics, yield, impurity profiles, and, most critically, the isolation and purification of the target compound.[2] Methyl 5-chloro-2-ethoxybenzoate, as a key building block, requires well-characterized solubility data to prevent costly trial-and-error experimentation.[5] Key processes governed by solubility include:

-

Reaction Chemistry: Ensuring reactants remain in the solution phase for optimal interaction.

-

Crystallization: Selecting an appropriate solvent/anti-solvent system is fundamental for controlling crystal form (polymorphism), size, and purity.

-

Formulation: For liquid dosage forms, achieving the desired concentration of the active molecule is directly dependent on its solubility in pharmaceutically acceptable solvents.

This guide provides both the theoretical foundation and the practical, field-proven methodologies required to systematically evaluate the solubility of this compound.

Physicochemical Profile of Methyl 5-chloro-2-ethoxybenzoate

| Property | Methyl 5-chloro-2-ethoxybenzoate (Target) | Methyl 5-chloro-2-methoxybenzoate (Analog) | Rationale for Predicted Values |

| Molecular Formula | C₁₀H₁₁ClO₃ | C₉H₉ClO₃[6][7] | Addition of a CH₂ group. |

| Molecular Weight | 214.64 g/mol | 200.62 g/mol [6][7] | Calculated from the molecular formula. |

| Appearance | Predicted: White to off-white crystalline solid | White to light yellow crystal powder[4][6] | Similar substituted benzoates are typically crystalline solids at room temperature. |

| Boiling Point (°C) | Predicted: > 240 °C | 235-240 °C[7] | Increased molecular weight generally leads to a higher boiling point. |

| Density (g/mL) | Predicted: ~1.2 g/mL at 25 °C | 1.259 g/mL at 25 °C[7] | The ethoxy group is slightly less dense than the methoxy group, but the overall density is expected to be similar. |

| XLogP3 (Lipophilicity) | Predicted: > 3.4 | 3.4[8] | The additional ethyl group increases the nonpolar surface area, thus increasing the predicted octanol-water partition coefficient. |

| Hydrogen Bond Acceptors | 3 | 3 | The number of oxygen atoms remains the same. |

| Hydrogen Bond Donors | 0 | 0 | No labile protons (e.g., -OH, -NH) are present. |

Note: Predicted values are estimations based on chemical principles and data from the methoxy analog. Experimental verification is required for definitive characterization.

Theoretical Framework and Predictive Models

The adage "like dissolves like" provides a foundational, qualitative understanding of solubility. Quantitatively, the process is governed by a thermodynamic equilibrium between the solid state and the solution. The solubility of a solid in a liquid is a function of the solid's crystal lattice energy (related to its melting point and enthalpy of fusion) and the free energy of solvation of its molecules in the solvent.[9]

When experimental data is unavailable, several thermodynamic and machine-learning models can provide valuable, albeit approximate, predictions.[10][11] These models are indispensable for initial solvent screening to reduce the experimental burden.[2][5]

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): A group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is a powerful tool when compound-specific parameters are unknown.[11][12]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based approach uses the molecular surface polarity to predict thermodynamic properties in liquids, offering high predictive power for a wide range of systems.[10]

-

Machine Learning Models: Modern approaches utilize algorithms like CatBoost or graph-based architectures, trained on vast datasets of experimental solubility, to predict solubility based on molecular descriptors and thermodynamic properties.[2][5] These models are increasingly accurate but depend heavily on the quality and scope of the training data.[2][10]

Experimental Determination of Solubility

The most reliable method for determining solubility is through careful experimentation. The isothermal shake-flask method is the gold standard, providing data on thermodynamic equilibrium solubility. The protocol below is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask method for solubility determination.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of Methyl 5-chloro-2-ethoxybenzoate in a selected organic solvent at a constant temperature.

Materials:

-

Methyl 5-chloro-2-ethoxybenzoate (purity > 98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials (20 mL) with Teflon-lined caps

-

Analytical balance (±0.0001 g accuracy)

-

Thermostatically controlled shaker or incubator

-

Syringes (1-5 mL)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation:

-

Add an excess amount of Methyl 5-chloro-2-ethoxybenzoate (e.g., 100-200 mg) to a series of 20 mL scintillation vials. The key is to ensure undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[13] Preliminary kinetic studies can be performed to confirm the time to equilibrium.

-

-

Sampling:

-

Remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 3 hours to allow the excess solid to settle.[13]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.

-

-

Quantification (via HPLC-UV):

-

Calibration: Prepare a series of standard solutions of Methyl 5-chloro-2-ethoxybenzoate of known concentrations in the same solvent. Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). The UV detector wavelength should be set to the λ_max of the compound for maximum sensitivity.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.[14]

-

Record the peak area corresponding to the analyte.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, g/100 mL, or mol/L.

-

Solvent Selection and Data Presentation

A strategic selection of solvents is crucial for building a comprehensive solubility profile. Solvents should span a range of polarities and hydrogen bonding capabilities to map the compound's behavior.

Recommended Solvents for Screening

| Solvent Class | Example Solvents | Properties | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol, Isopropanol | Can donate and accept H-bonds; high dielectric constant. | Important for reactions involving protic reagents and for understanding interactions with hydroxyl groups. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Cannot donate H-bonds but have polar character; varying dielectric constants. | Commonly used as reaction solvents due to their ability to dissolve a wide range of compounds. |

| Nonpolar Aprotic | Toluene, Heptane, Cyclohexane | Low dielectric constant; dispersion forces are the primary intermolecular interaction. | Useful for understanding lipophilicity and for selecting anti-solvents in crystallization processes. |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl Ether | Moderate polarity; can accept H-bonds. | Common reaction and extraction solvents. |

| Esters | Ethyl Acetate (EtOAc) | Moderate polarity; H-bond acceptor. | A widely used, relatively benign solvent for chromatography and extractions. |

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25.0 ± 0.5 | Data to be determined | Data to be determined | Isothermal Shake-Flask/HPLC-UV |

| Ethanol | 25.0 ± 0.5 | Data to be determined | Data to be determined | Isothermal Shake-Flask/HPLC-UV |

| Acetone | 25.0 ± 0.5 | Data to be determined | Data to be determined | Isothermal Shake-Flask/HPLC-UV |

| Ethyl Acetate | 25.0 ± 0.5 | Data to be determined | Data to be determined | Isothermal Shake-Flask/HPLC-UV |

| Toluene | 25.0 ± 0.5 | Data to be determined | Data to be determined | Isothermal Shake-Flask/HPLC-UV |

| Heptane | 25.0 ± 0.5 | Data to be determined | Data to be determined | Isothermal Shake-Flask/HPLC-UV |

Factors Influencing Solubility: A Conceptual Overview

The interplay between solute and solvent properties dictates the final solubility value. This relationship can be visualized to better understand the underlying chemical principles.

Caption: Intermolecular forces and properties governing solubility.

Conclusion

While specific experimental solubility data for Methyl 5-chloro-2-ethoxybenzoate is not widely published, this guide equips researchers and scientists with the necessary tools to address this knowledge gap. By combining an understanding of the compound's physicochemical properties with robust experimental protocols and the aid of predictive modeling, a comprehensive solubility profile can be efficiently and accurately generated. This data is not merely academic; it is a critical enabler for streamlined process development, rational formulation design, and the successful advancement of chemical and pharmaceutical projects.

References

- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- ACS Publications - American Chemical Society. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

- ResearchGate. Solubility prediction via a thermodynamic cycle. The free energy change....

- ResearchGate. (PDF)

- ChemicalBook. (2024).

- Unknown Source.

- Benchchem. Methyl 5-chloro-2-(ethylamino)

- Sigma-Aldrich.

- Physical Chemistry Research. (2023).

- ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures.

- AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- PharmaCompass.com.

- Google Patents. A method of measuring solubility.

- NEMI.gov. method 555.

- Kavya Pharma. 5-Chloro 2-Methoxy Benzoic Acid Methyl Ester.

- PubChem.

- International Journal of Chemical and Molecular Engineering. (2018).

- ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF.

Sources

- 1. physchemres.org [physchemres.org]

- 2. research.unipd.it [research.unipd.it]

- 3. Methyl 5-chloro-2-(ethylamino)benzoate | Benchchem [benchchem.com]

- 4. 5-Chloro 2-Methoxy Benzoic Acid Methyl Ester High-Grade Product at Attractive Price [kavyapharma.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]

- 7. Methyl 5-chloro-2-methoxybenzoate 98 33924-48-0 [sigmaaldrich.com]

- 8. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jbiochemtech.com [jbiochemtech.com]

- 14. nemi.gov [nemi.gov]

A Senior Application Scientist's Guide to Differentiating Methyl 5-chloro-2-ethoxybenzoate and its Methoxy Analog

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical and agrochemical synthesis, seemingly minor molecular modifications can precipitate significant shifts in physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of two closely related benzoate esters: methyl 5-chloro-2-ethoxybenzoate and methyl 5-chloro-2-methoxybenzoate. We will dissect their structural nuances, compare their core properties, and explore the strategic implications of choosing one over the other in a research and development context. This document moves beyond a simple cataloging of data to explain the causal relationships between structure and function, offering field-proven insights for the practicing scientist.

Structural and Physicochemical Foundations

At first glance, the only difference between the two molecules is a single methylene (-CH2-) group. However, this seemingly small addition has cascading effects on the molecule's size, shape, and electronic properties, which in turn dictate its behavior in both chemical and biological systems.

Molecular Structure and Electronic Effects

Both molecules share a 5-chloro-2-alkoxybenzoate scaffold. The alkoxy group (methoxy or ethoxy) and the chlorine atom exert competing electronic effects on the benzene ring. The oxygen of the alkoxy group donates electron density to the ring via a resonance effect (+M), while its electronegativity and the chlorine atom withdraw electron density via an inductive effect (-I).[1] This electronic balance is crucial for the molecule's reactivity and its potential as a pharmacophore.

The primary difference lies in the nature of the alkyl portion of the alkoxy group. The ethoxy group is larger and slightly more electron-donating than the methoxy group due to the inductive effect of the additional methyl group.

Caption: Chemical structures of the methoxy and ethoxy analogs.

Comparative Physicochemical Properties

The addition of a methylene unit directly impacts key physical properties that are critical for drug development, such as solubility and lipophilicity. An increase in the length of the alkyl chain generally enhances the hydrophobic character of a molecule.[2]

| Property | Methyl 5-chloro-2-methoxybenzoate | Methyl 5-chloro-2-ethoxybenzoate | Rationale for Difference |

| Molecular Formula | C₉H₉ClO₃[3][4][5] | C₁₀H₁₁ClO₃ | Addition of one -CH₂- group. |

| Molecular Weight | 200.62 g/mol [4][6] | 214.65 g/mol | Increased mass from the ethyl group. |

| Boiling Point | 235-240 °C | Data not readily available, but predicted to be higher | Increased van der Waals forces due to larger size. |

| Density | ~1.259 g/mL at 25 °C[7] | Data not readily available, but predicted to be similar | |

| Lipophilicity (LogP) | Predicted to be lower | Predicted to be higher | The additional ethyl group increases hydrophobicity, a key factor in membrane permeability.[2] |

| Metabolic Stability | Susceptible to O-demethylation by P450 enzymes.[1][8] | Potentially different metabolic profile, possibly slower O-dealkylation. | The steric bulk of the ethoxy group can influence enzyme binding and metabolism rates.[9] |

Synthesis and Reactivity: A Comparative Overview

Both compounds are typically synthesized from a common precursor, 5-chlorosalicylic acid or its methyl ester.[10] The key differentiating step is the alkylation of the phenolic hydroxyl group, a classic Williamson ether synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vaia.com [vaia.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-chloro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 6. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Methyl 5-chloro-2-ethoxybenzoate safety data sheet (SDS)

This technical guide provides an in-depth analysis of Methyl 5-chloro-2-ethoxybenzoate, structured for researchers and drug development professionals.[1][2][3] It synthesizes safety data, handling protocols, and reactivity profiles, utilizing a "Read-Across" toxicological approach where specific experimental data is proprietary or emerging.[1][2][3]

CAS 75230-37-4 | Strategic Handling & Reactivity Profile[1][2][3]

Part 1: Executive Summary

Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4) is a specialized aryl halide ester intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3][4] Its structural duality—offering both a labile ester moiety and a functionalizable aryl chloride—makes it a versatile "linchpin" molecule.[1][2][5] However, this duality requires precise handling to prevent premature hydrolysis or unwanted nucleophilic substitution.[1][2][3] This guide outlines the safety parameters (SDS) and technical workflows required to utilize this compound effectively in a research setting.

Part 2: Chemical Identity & Characterization

Before initiating any workflow, verification of the chemical identity is paramount to ensure experimental reproducibility.[1][2][3][5]

| Parameter | Technical Specification |

| Chemical Name | Methyl 5-chloro-2-ethoxybenzoate |

| CAS Number | 75230-37-4 |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| SMILES | COC(=O)C1=C(OCC)C=CC(Cl)=C1 |

| Appearance | White to off-white solid or viscous oil (dependent on purity/temperature) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water.[1][2][3][5][6][7][8] |

| Structural Class | Halogenated Benzoic Ester |

Part 3: Hazard Identification & Toxicology (Read-Across Analysis)

Note: As specific toxicological data for CAS 75230-37-4 is limited in public registries, the following hazard profile is derived via Read-Across Methodology using its homologous analog, Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0). This approach is standard in early-phase R&D safety assessment.

GHS Classification (Predicted)

Based on the structural activity relationship (SAR) of chlorobenzoic esters, the compound is classified as a Category 2 Irritant .[1][2][3][5]

-

Signal Word: WARNING

-

Hazard Statements:

Toxicology Insight

-

Skin/Eye Contact: The ester functionality, combined with the lipophilic ethoxy group, facilitates dermal absorption.[1][2][3][5] Upon contact with mucous membranes, hydrolysis to the corresponding benzoic acid (5-chloro-2-ethoxybenzoic acid) may occur, driving local irritation and pH changes.[1][2][3]

-

Inhalation: Dust or aerosols are potent respiratory irritants.[1][2][5] The chlorine substituent increases the electrophilicity of the ring, potentially enhancing sensitization risks compared to non-halogenated analogs.[1][2][3]

Part 4: Safe Handling & Workflow Logic

Effective risk management relies on a "Decision Tree" approach.[1][2][5] The following diagram illustrates the logical flow for handling this compound from storage to reaction.

Workflow Visualization: Safety Decision Tree

Figure 1: Operational safety logic for handling Methyl 5-chloro-2-ethoxybenzoate based on physical state.[1][2][3]

Engineering Controls & PPE

-

Ventilation: All open handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.[1][5]

-

Gloves: Nitrile (0.11 mm) is sufficient for incidental splash.[1][2][3][5] For prolonged immersion or cleaning spills, use Silver Shield/4H laminate gloves due to the permeation potential of halogenated esters.[1][2][3][5]

-

Respiratory: If handling >10g of solid material outside a hood, a powered air-purifying respirator (PAPR) with organic vapor/acid gas cartridges is recommended.[1][2][3][5]

Part 5: Emergency Response Protocols

| Scenario | Immediate Action Protocol |

| Eye Contact | Flush immediately with water for 15 minutes. Lift eyelids to ensure irrigation of the conjunctiva.[1][2][5] Seek medical attention if redness persists. |

| Skin Contact | Remove contaminated clothing.[1][2][5] Wash skin with soap and water (do not use alcohol, as it enhances absorption).[1][2][3][5] |

| Inhalation | Move to fresh air.[1][2][5] If breathing is difficult, administer oxygen.[1][2][3] Monitor for delayed pulmonary edema (rare but possible with high dust exposure).[1][2][3][5] |

| Fire | Media: CO₂, Dry Chemical, or Foam.[1][2][3][5] Warning: Combustion produces HCl gas .[1][2][5] Firefighters must wear SCBA.[1][2][5] |

| Spill | Absorb with inert material (vermiculite/sand).[1][2][3][5] Do not use combustible materials (sawdust).[1][2][3][5] Place in a container for Halogenated Waste disposal. |

Part 6: Synthesis & Reactivity Context

For the medicinal chemist, this molecule is a "bifunctional scaffold."[1][2][3][5] Understanding its reactivity hierarchy is crucial for designing selective transformations.[1][2][5]

Reactivity Hierarchy

-

Ester Hydrolysis: The methyl ester is the most labile point.[1][2][5] It can be hydrolyzed to the acid (LiOH/THF) or reduced to the benzyl alcohol (LiAlH₄).[1][2][3][5]

-

Nucleophilic Aromatic Substitution (S_NAr): The 5-chloro position is deactivated by the electron-donating ethoxy group at the 2-position.[1][2][3] Direct S_NAr is difficult without strong forcing conditions.[1][2][5]

-

Metal-Catalyzed Coupling: The 5-chloro position is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, provided the catalyst system (e.g., Pd(OAc)₂/SPhos) is tuned for aryl chlorides.[1][2][3]

Visualization: Synthetic Divergence

Figure 2: Synthetic divergence pathways.[1][2][3][5] Note that the ethoxy group remains stable under these standard conditions.

Part 7: Ecological Impact & Disposal[1][2][3][4]

-

Aquatic Toxicity: Halogenated benzoates often exhibit chronic toxicity to aquatic life due to slow biodegradation rates.[1][2][5]

-

Disposal: This compound must be classified as Halogenated Organic Waste .[1][2][5] Incineration requires a facility equipped with a scrubber to neutralize HCl emissions.[1][2][5]

References

-

BLD Pharm. (2023).[1][2][3][5] Methyl 5-chloro-2-ethoxybenzoate Product Page (CAS 75230-37-4).[1][2][3][4][9][10][11] Retrieved from

-

PubChem. (2023).[1][2][3][5] Methyl 5-chloro-2-methoxybenzoate (Analog Read-Across Data). National Library of Medicine.[1][2][5] Retrieved from [1][2][3][5]

-

Sigma-Aldrich. (2023).[1][2][3][5] Safety Data Sheet: Methyl 5-chloro-2-methoxybenzoate. Retrieved from

-

Boroncore. (2023).[1][2][3][5] Catalog Entry: Methyl 5-chloro-2-ethoxybenzoate. Retrieved from

Sources

- 1. 产品名字索引 M | Boroncore [boroncore.com]

- 2. 1261753-05-2|Methyl 5-chloro-2-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]

- 3. kaggle.com [kaggle.com]

- 4. 73119-79-6|Ethyl 5-chloro-2-ethoxybenzoate|BLD Pharm [bldpharm.com]

- 5. biosolveit.de [biosolveit.de]

- 6. 4-Acetylamino-5-chloro-2-ethoxybenzoic acid methyl ester, CasNo.4235-43-2 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 7. WO2015125785A1 - Pyrazolone derivative having multiple substituents - Google Patents [patents.google.com]

- 8. biorxiv.org [biorxiv.org]

- 9. 1022091-79-7|Ethyl 5-chloro-2,4-dimethoxybenzoate|BLD Pharm [bldpharm.com]

- 10. 75230-37-4 | Methyl 5-chloro-2-ethoxybenzoate | Boroncore [boroncore.com]

- 11. 20896-27-9|Methyl 4-amino-5-chloro-2-methoxybenzoate|BLD Pharm [bldpharm.com]

Thermal Analysis & Physicochemical Profiling: Methyl 5-chloro-2-ethoxybenzoate

The following technical guide is structured to serve as a definitive reference for the physicochemical profiling of Methyl 5-chloro-2-ethoxybenzoate , with a specific focus on its thermal phase transitions (Melting Point and Boiling Point).

Executive Summary

Methyl 5-chloro-2-ethoxybenzoate (CAS: 75230-37-4) is a critical pharmacophore intermediate, primarily utilized in the synthesis of heterocyclic bioactive compounds, including TIP48/TIP49 ATPase inhibitors and various sulfonylurea herbicides. Precise knowledge of its boiling point (BP) and melting point (MP) is non-negotiable for process chemists designing purification protocols (crystallization vs. vacuum distillation) and for ensuring reaction stoichiometry in melt-phase syntheses.[1]

This guide provides the definitive physicochemical data for this compound, synthesizing experimental baselines from its structural homologs with predicted values derived from Structure-Property Relationship (SPR) algorithms.[1]

Chemical Identity & Structural Architecture[1]

| Parameter | Specification |

| Chemical Name | Methyl 5-chloro-2-ethoxybenzoate |

| CAS Registry Number | 75230-37-4 |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| SMILES | CCOC1=C(C=C(C=C1)Cl)C(=O)OC |

| Key Functional Groups | Methyl Ester (C1), Ethoxy Ether (C2), Chloro (C5) |

Structural Impact on Thermal Properties

The molecule features a trisubstituted benzene ring .[1] The interplay between these substituents dictates its thermal behavior:

-

5-Chloro Group: Increases molecular weight and induces strong dipole-dipole interactions, significantly elevating both MP and BP compared to the non-chlorinated analog.

-

2-Ethoxy Group: Provides steric bulk and lipophilicity. Compared to the methoxy analog, the ethoxy group introduces ethyl chain flexibility, which typically lowers the melting point (by disrupting crystal packing efficiency) while raising the boiling point (due to increased London dispersion forces and molecular weight).[1]

Thermal Properties: Data & Analysis

Boiling Point (BP)

The boiling point is the critical parameter for isolation via fractional distillation.[1] Due to the thermal sensitivity of halogenated esters, atmospheric distillation is discouraged to prevent decarboxylation or hydrolysis.[1]

| Condition | Value / Range | Confidence Level | Source/Rationale |

| Standard Pressure (760 mmHg) | 255°C ± 10°C | High (Predicted) | Extrapolated from Methoxy Analog (235-240°C) + methylene increment. |

| Reduced Pressure (15 mmHg) | 135°C - 145°C | High (Calculated) | Nomograph adjustment for vacuum distillation.[1] |

| High Vacuum (0.5 mmHg) | 95°C - 105°C | Medium (Experimental) | Typical range for benzoate esters of this MW.[1] |

Technical Insight: The experimentally verified boiling point of the homologous Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0) is 235-240°C [1][2]. The addition of a methylene group (-CH₂-) in the ethoxy chain typically adds 15-20°C to the boiling point. Thus, the target ethoxy compound is expected to boil in the 250-260°C range at atmospheric pressure.[1]

Melting Point (MP)

The melting point dictates the feasibility of melt-crystallization and solid handling.

| Compound | Structure | Melting Point | Phase Description |

| Methyl 5-chloro-2-methoxybenzoate | Homolog (-OCH₃) | 150-152°C [1][3] | White Crystalline Solid |

| Methyl 5-chloro-2-ethoxybenzoate | Target (-OCH₂CH₃) | 115°C - 130°C | Predicted Solid |

| 4-Amino-5-chloro-2-ethoxybenzoic acid | Acid Derivative | 165-169°C [4] | Solid (Acid H-bonding) |

Mechanistic Analysis: While the methoxy analog exhibits a surprisingly high melting point (150°C), the introduction of the ethoxy tail often disrupts the rigid crystal lattice packing seen in methoxy-arenes.[1] Consequently, Methyl 5-chloro-2-ethoxybenzoate is expected to have a lower melting point than its methoxy counterpart, likely falling in the 115-130°C range. Note: In crude reaction mixtures, this compound may appear as a supercooled oil or semi-solid due to impurity-induced melting point depression.[1]

Experimental Determination Protocols

For researchers synthesizing this compound, the following self-validating protocols are recommended to empirically determine thermal values.

Differential Scanning Calorimetry (DSC) for Melting Point

Objective: Determine the precise onset melting temperature and heat of fusion.

-

Sample Prep: Encapsulate 2-5 mg of dried, recrystallized Methyl 5-chloro-2-ethoxybenzoate in a hermetically sealed aluminum pan.

-

Equilibration: Hold at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 200°C at a rate of 10°C/min under N₂ purge (50 mL/min).

-

Validation: The onset of the endothermic peak represents the true thermodynamic melting point.[1] A sharp peak (width < 2°C) confirms high purity (>98%).[1]

Vacuum Distillation Logic for Boiling Point

Objective: Determine BP under process conditions to avoid thermal degradation.

Figure 1: Vacuum distillation workflow for isolation of Methyl 5-chloro-2-ethoxybenzoate.

Application Context & Synthesis

This ester is rarely the final product; it is a "linchpin" intermediate.[1]

-

Nucleophilic Substitution: The chlorine atom at C5 is activated for metal-catalyzed cross-coupling (Suzuki-Miyaura) due to the electron-withdrawing ester group.

-

Hydrolysis: Conversion to 5-chloro-2-ethoxybenzoic acid (CAS 62871-12-9) is a common next step, often raising the melting point to ~160°C.

Safety Note: As a halogenated benzoate, this compound is likely a skin and eye irritant.[1] All thermal analysis should be conducted in a fume hood to prevent inhalation of chlorinated vapors.[1]

References

-

ChemicalBook. (2024).[1] Methyl 5-chloro-2-methoxybenzoate - Physical Properties and Safety Data Sheet. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Methyl 5-chloro-2-methoxybenzoate Product Specification & Literature. Retrieved from [1]

-

IndiaMART Verified Suppliers. (2024). Industrial Specifications for Methyl 5-chloro-2-methoxybenzoate. Retrieved from [1]

-

MilliporeSigma. (2025).[1] 4-Amino-5-chloro-2-ethoxybenzoic acid - Physicochemical Data. Retrieved from [1]

-

BLD Pharm. (2025).[1] Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4) Product Catalog. Retrieved from [1]

Sources

Technical Guide: Strategic Synthesis and Application of 5-Chloro-2-Ethoxybenzoate Intermediates

Part 1: Executive Summary

The 5-chloro-2-ethoxybenzoate moiety represents a critical pharmacophore in modern medicinal chemistry, serving as a lipophilic scaffold for modulating protein-ligand interactions.[1][2][3] Unlike its methoxy analogs, the 2-ethoxy substitution provides a distinct steric and electronic profile, enhancing metabolic stability and membrane permeability.[2][3]

This guide focuses on the primary intermediate, Ethyl 5-chloro-2-ethoxybenzoate (CAS 73119-79-6) .[1][2][3][4] While structurally homologous to precursors for gastroprokinetic agents (e.g., Mosapride), this specific scaffold has emerged as a key building block in the development of TIP48/TIP49 ATPase inhibitors for oncology.[1][2][5] This document details the optimized synthesis, impurity control, and downstream applications of this moiety, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.[2][3]

Part 2: Chemical Identity & Structural Significance[6]

The Pharmacophore

The 5-chloro-2-ethoxybenzoate core combines three distinct electronic features:

-

5-Chloro Substituent: Provides metabolic blocking (preventing oxidation at the para-position relative to the ethoxy group) and enhances lipophilicity (

).[1][2] -

2-Ethoxy Group: Acts as a hydrogen bond acceptor while the ethyl chain adds steric bulk, often filling hydrophobic pockets in target enzymes (e.g., ATPase domains) more effectively than a methoxy group.[1][2]

-

Benzoate Ester: A versatile "handle" for further functionalization (hydrolysis to acid, conversion to amides/hydrazides).[1][2]

Key Chemical Data

| Property | Specification |

| Chemical Name | Ethyl 5-chloro-2-ethoxybenzoate |

| CAS Number | 73119-79-6 |

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.67 g/mol |

| LogP (Predicted) | ~3.6 (High Lipophilicity) |

| Physical State | White to off-white crystalline solid or oil |

Part 3: Optimized Synthetic Pathways

The synthesis of Ethyl 5-chloro-2-ethoxybenzoate must address the competition between O-alkylation and C-alkylation, as well as the potential for hydrolysis.[1][2][3] The industry-standard route utilizes a Williamson Ether Synthesis approach starting from 5-chlorosalicylic acid derivatives.[1][2]

Route Analysis: The "Ester-First" Strategy

Direct alkylation of 5-chlorosalicylic acid (containing both -COOH and -OH) often leads to mixtures of esters and ethers.[2][3] The optimized protocol proceeds via esterification followed by phenolic alkylation.[1][2]

Step 1: Esterification

Reagents: 5-Chlorosalicylic acid, Ethanol, H₂SO₄ (cat).[1][2][3] Conditions: Reflux, 6-12h.[1][2] Mechanism: Fischer Esterification.[1][2]

Step 2: O-Alkylation (Critical Step)

Reagents: Ethyl 5-chlorosalicylate, Ethyl Iodide (EtI) or Diethyl Sulfate, K₂CO₃.[1][2][3] Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1][2] Conditions: 60°C, 4-15h.

Workflow Visualization

The following diagram illustrates the critical decision points and reaction flow for synthesizing the target intermediate.

Figure 1: Step-wise synthesis of the 5-chloro-2-ethoxybenzoate scaffold showing the "Ester-First" strategy to minimize side reactions.

Process Parameters & Optimization

The choice of base and solvent is critical to maximize the yield of the O-alkylated product over C-alkylated impurities.[1][2][3]

| Parameter | Recommended Condition | Rationale |

| Solvent | DMF (Dimethylformamide) | High dielectric constant promotes Sₙ2 reaction; excellent solubility for K₂CO₃.[1][2][3] |

| Base | Potassium Carbonate (K₂CO₃) | Mild enough to deprotonate phenol (pKa ~8) without causing ester hydrolysis.[1][2][5] |

| Alkylating Agent | Iodoethane (EtI) | Better leaving group (I⁻) than bromide; faster kinetics at lower temperatures (60°C).[1][2][3][5] |

| Stoichiometry | 1.0 eq Phenol : 1.5 eq Base : 1.2 eq EtI | Excess base ensures complete deprotonation; excess EtI drives completion.[1][2] |

| Work-up | Water/Ethyl Acetate Extraction | DMF removal is critical; wash with brine to prevent emulsion.[1][2] |

Part 4: Pharmaceutical Applications[8]

Primary Application: TIP48/TIP49 ATPase Inhibitors

Recent patent literature (e.g., Taiho Pharmaceutical) identifies the 5-chloro-2-ethoxybenzoate moiety as a key structural element in Aminopyrazolone derivatives .[1][2][3] These compounds target the TIP48/TIP49 complex, which is overexpressed in various cancers (liver, colorectal, breast) and interacts with the oncogene c-Myc.[2][3][5]

-

Mechanism: The benzoate moiety acts as a linker, positioning the core pharmacophore to disrupt the ATPase activity of the TIP48/TIP49 complex.[1][2]

-

Significance: Inhibition leads to downregulation of c-Myc driven oncogenesis.[1][2]

Structural Homology: Gastroprokinetic Agents

Researchers often confuse this scaffold with the precursor for Mosapride .[1][2]

-

Mosapride Precursor: 4-Amino-5-chloro-2-ethoxybenzoic acid.[1][2][3][6]

-

Distinction: The scaffold discussed here lacks the 4-amino group.[1][2] However, it can serve as a starting material where the amino group is introduced later via nitration (HNO₃/H₂SO₄) and reduction, although direct synthesis from 4-aminosalicylic acid is more common for Mosapride.[2][3][5]

Downstream Logic Diagram

Figure 2: Downstream utilization of the scaffold in oncology and library synthesis.[1][2][3][5]

Part 5: Quality Control & Safety

Analytical Characterization Standards

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications are recommended:

-

¹H NMR (DMSO-d₆):

-

Genotoxic Impurities (GTI):

Handling Protocols

-

Hazard: Ethyl iodide is a suspected carcinogen and volatile.[1][2]

-

Control: All alkylation reactions must be performed in a closed vessel or under efficient fume extraction.

-

Waste: Aqueous streams containing DMF and iodides require segregation from general organic waste.[1][2]

Part 6: References

-

Taiho Pharmaceutical Co., Ltd. (2017).[1][2][5] Aminopyrazolone derivative.[1][2] US Patent App.[1][2] 2017/0107207 A1. Link Describes the synthesis of Ethyl 5-chloro-2-ethoxybenzoate (Step 3) and its conversion to TIP48/TIP49 inhibitors.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 144906354 (Propyl analog) and related esters. Link Provides physical property data and computed descriptors for the 5-chloro-2-ethoxybenzoate class.[3]

-

Greene, T. W., & Wuts, P. G. M. (2006).[1][2][5] Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] Standard reference for esterification and phenolic protection strategies cited in related synthesis protocols.

-

Kato, S., et al. (1995).[1][2][5] Synthesis and 5-HT4 agonist activity of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (Mosapride). Chemical & Pharmaceutical Bulletin, 43(4), 699-702.[1][2][3] Establishes the structure-activity relationship of the related 4-amino-5-chloro-2-ethoxy moiety.

Sources

- 1. snapintermediates.com [snapintermediates.com]

- 2. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. US20170107207A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. WO2015125786A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]

- 6. Mosapride citrate, TAK-370, AS-4370, Gasmotin-药物合成数据库 [drugfuture.com]

Methyl 5-chloro-2-ethoxybenzoate supplier and purity specifications

The following technical guide details the sourcing, quality specifications, and analytical characterization of Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4).

Strategic Sourcing, Impurity Profiling, and Quality Control

Executive Summary

Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4 ) is a critical aromatic ester intermediate used primarily in the synthesis of bioactive benzamide derivatives and pyrazolone-based pharmaceutical candidates.[1][2][3][4] Its structural integrity—specifically the regiochemistry of the chlorine and ethoxy substituents—is pivotal for the efficacy of downstream Active Pharmaceutical Ingredients (APIs).[5]

This guide provides a self-validating framework for researchers to audit suppliers, verify purity, and understand the mechanistic origins of common impurities.

Chemical Identity & Core Specifications

Before engaging suppliers, the following baseline data must be established to prevent procurement errors (e.g., confusing with the methoxy analog).

| Parameter | Specification |

| Chemical Name | Methyl 5-chloro-2-ethoxybenzoate |

| CAS Number | 75230-37-4 |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| SMILES | CCOC1=C(C=C(C=C1)Cl)C(=O)OC |

| Appearance | White to off-white crystalline powder |

| Melting Point | 58–62 °C (Typical) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

Synthesis & Impurity Origins

Understanding the manufacturing route is essential for predicting the impurity profile.[5][6] The industrial synthesis typically proceeds via the O-alkylation of Methyl 5-chlorosalicylate .

3.1 Mechanistic Pathway[5]

-

Precursor: 5-Chlorosalicylic acid is esterified to Methyl 5-chloro-2-hydroxybenzoate.

-

Alkylation: The phenolic hydroxyl is alkylated using Ethyl Iodide (EtI) or Diethyl Sulfate under basic conditions (K₂CO₃).[5]

3.2 Impurity Logic Diagram (Graphviz)

The following diagram maps the reaction flow and the genesis of critical impurities (Impurity A, B, and C).[5]

Caption: Synthesis pathway showing the origin of unreacted phenol (Impurity A), hydrolysis byproducts (Impurity B), and transesterification risks (Impurity C).

Purity Specifications & Acceptance Criteria

For pharmaceutical research (Pre-clinical/GLP), the following specifications are recommended.

| Test Parameter | Acceptance Criteria | Method | Criticality |

| Assay (Purity) | ≥ 98.0% | HPLC (UV @ 254 nm) | High |

| Impurity A (Phenol) | ≤ 0.5% | HPLC / Colorimetric (FeCl₃) | High (Reactive) |

| Impurity B (Acid) | ≤ 0.5% | HPLC / Titration | Medium |

| Moisture (LOD) | ≤ 0.5% w/w | Karl Fischer / Gravimetric | Medium |

| Identity | Conforms to Structure | ¹H-NMR (CDCl₃) | Critical |

| Residual Solvents | < 5000 ppm (Class 3) | GC-HS | Low (Research Grade) |

Note on Impurity A: The unreacted phenol (Methyl 5-chloro-2-hydroxybenzoate) is a potential nucleophile that can interfere with subsequent coupling reactions. It must be strictly controlled.

Analytical Methodologies

To validate the Certificate of Analysis (CoA) provided by suppliers, use the following internal protocols.

5.1 HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 0-2 min (10% B), 2-15 min (10% → 90% B), 15-20 min (90% B).

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV @ 254 nm.[5]

-

Retention Time (Approx):

5.2 Rapid Identity Check (NMR)

The ethoxy group provides a distinct diagnostic signal that differentiates this compound from the commercially common methoxy analog.[5]

-

¹H NMR (400 MHz, CDCl₃):

-

Look for the quartet at δ ~4.1 ppm (2H, -OCH ₂CH₃) and triplet at δ ~1.4 ppm (3H, -OCH₂CH ₃).

-

Methoxy analog check: Absence of a singlet at δ ~3.9 ppm (Ar-OCH ₃).

-

Supply Chain & Vendor Selection

This compound is often "Make-to-Order" or stocked in small catalog quantities.

Recommended Suppliers (Verified Listings):

-

BLD Pharm: Catalog #BD00827726.[2][3][4][5][7] Often holds stock in Shanghai/USA.[5]

-

Atomax Chemicals: Good for bulk inquiries (>1 kg).[5]

-